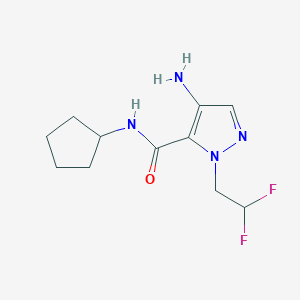

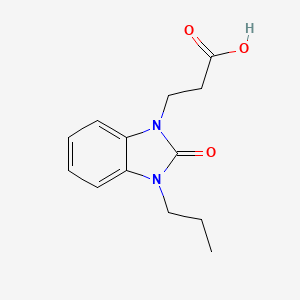

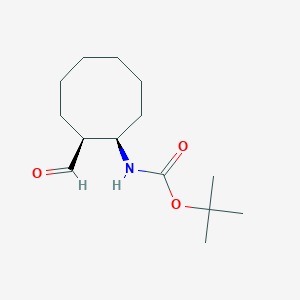

1-Morpholino-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Morpholino-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea” is a complex molecule that contains a morpholino ring and a pyrrolidine ring . Morpholinos are a type of oligomer molecule used in molecular biology to modify gene expression . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines . HPLC purifications are most effective when Morpholinos are conjugated to a relatively big molecule .Molecular Structure Analysis

The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Morpholinos work via a steric blocking mechanism and are stable towards nucleases inside cells . They are usually synthesized using phosphoramidate P(V) chemistry .Physical And Chemical Properties Analysis

Morpholinos are specific, soluble, non-toxic, stable, and effective antisense reagents . They are uncharged molecules for blocking sites on RNA .Applications De Recherche Scientifique

Stereoselective Synthesis

A study focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, emphasizing the importance of stereochemistry in the development of pharmacologically active compounds. This research illustrates the complex synthetic routes employed to achieve specific stereoisomers, highlighting the compound's relevance in biochemical pathways (Chen et al., 2010).

Heterocyclic Chemistry

Another investigation delved into the creation of α-aminophosphonates and phosphono-substituted heterocycles, showing the compound's utility in developing novel heterocyclic structures, which are pivotal in the discovery of new therapeutic agents (Köckritz & Schnell, 1993).

Novel Silatranes

Research on the synthesis and characterization of novel silatranes with urea functionality highlighted the compound's potential in creating materials with unique properties. Silatranes are of interest for their structural peculiarities and potential applications in material science (Puri et al., 2011).

Cyano Complexes

The preparation and characterization of cyano complexes of oxotungsten(IV) with Mannich base ligands underscore the role of such compounds in coordination chemistry and potential applications in catalysis and material science (Sharma et al., 2010).

Antibacterial and Antifungal Agents

A series of N-alkyl substituted urea derivatives, including those with a morpholine moiety, were synthesized and evaluated for their antibacterial and antifungal activities. This research underlines the compound's significance in the development of new antimicrobial agents (Zheng et al., 2010).

Mécanisme D'action

Orientations Futures

Morpholinos are currently in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They are also being explored for their potential in controlling the expression of disease-related genes . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

1-morpholin-4-yl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c20-14-10-12(11-19(14)13-4-2-1-3-5-13)16-15(21)17-18-6-8-22-9-7-18/h1-5,12H,6-11H2,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKMHTNMQZKYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2837408.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2837409.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2837412.png)

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837421.png)

![(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2837423.png)